(5-chloro-1H-indazol-4-yl)boronic acid
Description
(5-Chloro-1H-indazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring an indazole core substituted with a chlorine atom at the 5-position and a boronic acid group at the 4-position (Figure 1). Indazole-based boronic acids are of significant interest in medicinal chemistry due to their dual functionality: the indazole moiety serves as a pharmacophore in kinase inhibitors and anticancer agents, while the boronic acid group enables covalent interactions with biological targets (e.g., proteases) or participation in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
Properties
CAS No. |
2402783-25-7 |
|---|---|
Molecular Formula |
C7H6BClN2O2 |
Molecular Weight |
196.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
Key components include:
-
Substrate : 4-Bromo-5-chloro-1H-indazole (prepared via bromination of 5-chloro-1H-indazole using N-bromosuccinimide in acetic acid).
-
Catalyst : Pd(dba)₂ (dibenzylideneacetone palladium) or PdCl₂(dppf) (palladium dichloride with 1,1'-bis(diphenylphosphino)ferrocene).
-
Base : Potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃).
-
Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 80–100°C.
A representative procedure yields (5-chloro-1H-indazol-4-yl)boronic acid in 45–60% yield after 12–24 hours.
Challenges and Limitations
-
Regioselectivity : Competing borylation at the 6-position occurs if the 4-position is sterically hindered, necessitating precise temperature control.
-
Purification : Boronic acids are prone to protodeboronation under acidic conditions, requiring neutral pH workup and chromatographic separation.
Suzuki-Miyaura Coupling for Boronic Acid Installation
An alternative approach utilizes Suzuki-Miyaura cross-coupling to install the boronic acid group via reaction of a halogenated indazole with a boron-containing partner. This method is advantageous for late-stage functionalization.
Reaction Parameters
For example, 4-iodo-5-chloro-1H-indazole reacts with pinacol borane in THF/H₂O under Pd(PPh₃)₄ catalysis to afford the target compound in 58% yield.
Side Reactions
-
Homocoupling : Unwanted dimerization of the boronic acid partner occurs if oxygen is present, mitigated by degassing solvents.
-
Deboronation : Prolonged reaction times (>24 h) lead to loss of the boronic acid group.
Multi-Step Synthesis from Aniline Derivatives
A modular strategy constructs the indazole ring system before introducing the boronic acid group. This method, while lengthier, allows greater control over substitution patterns.
Stepwise Procedure
-
Diazotization and Cyclization :
-
Borylation :
Yield Optimization
-
Temperature : Reactions at 90°C improve conversion compared to 70°C (72% vs. 48%).
-
Ligand Screening : Bulky ligands like Q-Phos suppress protodeboronation, enhancing yields by 15–20%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Boronation | 45–60 | 90–95 | Short reaction time | Moderate regioselectivity |
| Suzuki-Miyaura Coupling | 50–65 | 85–90 | Compatibility with diverse boron partners | Sensitivity to oxygen |
| Multi-Step Synthesis | 60–75 | 95–98 | High purity | Lengthy (4–6 steps) |
Mechanistic Insights and Reaction Optimization
Palladium Catalysis Dynamics
The oxidative addition of Pd(0) to the aryl halide is rate-determining, with electron-withdrawing groups (e.g., Cl) accelerating this step. Computational studies suggest that the chlorine substituent at the 5-position stabilizes the transition state through inductive effects, improving reaction kinetics.
Solvent and Base Effects
-
Polar Aprotic Solvents : DMF enhances Pd catalyst solubility but increases side reactions.
-
Weak Bases : KOAc minimizes boronic acid decomposition compared to strong bases like NaOH.
Industrial-Scale Production Considerations
For large-scale synthesis (>1 kg), the multi-step method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boranes.
Substitution Reactions: The chlorine substituent on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate or sodium carbonate.
Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Indazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer compounds.
Organic Synthesis: Utilized in the formation of complex organic molecules through cross-coupling reactions.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
*Estimated pKa values based on substituent effects; †Predicted using Hammett parameters.
Reactivity and Binding Affinity
The chlorine atom in (5-chloro-1H-indazol-4-yl)boronic acid lowers its pKa (~8.2) compared to methyl-substituted analogs (~8.8), enhancing diol-binding at physiological pH (7.4). This property is critical for applications like glucose sensing, where 4-MCPBA (pKa 9.1) underperforms due to poor ionization at neutral pH . In contrast, phenylboronic acid (pKa 8.9) shows superior diagnostic accuracy in bacterial enzyme inhibition assays compared to aminophenylboronic acids (APBA), highlighting the sensitivity of boronic acid functionality to substituent effects .
Q & A
Q. What are the primary synthetic routes for (5-chloro-1H-indazol-4-yl)boronic acid?
The synthesis typically involves halogenation of the indazole core followed by Miyaura borylation. For analogous structures like (5-chloro-1-methyl-1H-pyrazol-4-yl)boronic acid, bromination of the heterocycle precedes reaction with boron reagents (e.g., bis(pinacolato)diboron) under palladium catalysis . Key parameters include temperature control (80–100°C), inert atmosphere, and purification via column chromatography.
Q. How can spectroscopic and crystallographic methods characterize this compound?
- NMR : B NMR identifies boronic acid peaks (~30 ppm). H/C NMR confirms substituent positions.
- Mass Spectrometry : LC-MS/MS in MRM mode detects underivatized boronic acids with LOD <1 ppm . MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation via in situ esterification .
- X-ray Crystallography : SHELX programs refine crystal structures, leveraging high-resolution data to resolve Cl and B positions .
Q. What are its common applications in Suzuki-Miyaura cross-coupling reactions?
The boronic acid moiety enables C–C bond formation with aryl/heteroaryl halides. For example, coupling with 3-bromo-2,4-dichlorophenyl derivatives yields biaryl structures used in drug intermediates. Optimized conditions include Pd(PPh) catalyst, NaCO base, and DME solvent at 80°C .
Advanced Research Questions
Q. How do buffer conditions modulate its interaction with glycoproteins?
Boronic acids bind glycoproteins via reversible diol interactions, but secondary non-specific binding (e.g., hydrophobic effects) can reduce selectivity. Phosphate buffers at pH 7.4 enhance specificity by minimizing ionic interference, while borate buffers at pH 8.5 facilitate elution . SPR studies show kon values for glucose binding in millisecond timescales under physiological pH .
Q. What kinetic insights exist for its binding with diols/sugars?
Stopped-flow fluorescence assays reveal binding kinetics: kon follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. For arylboronic acids, kon ranges from 10–10 Ms, with equilibrium reached within seconds .
Q. How to detect genotoxic impurities in drug substances containing this compound?
LC-MS/MS in MRM mode quantifies impurities (e.g., carboxy phenyl boronic acid) at <1 ppm. Validation parameters:
| Parameter | Value |
|---|---|
| Linearity | 0.999 (1–100 ppm) |
| LOD/LOQ | 0.3 ppm / 1 ppm |
| Recovery | 98–102% |
Q. What crystallographic tools resolve its structural ambiguities?
SHELXL refines anisotropic displacement parameters for Cl and B atoms, while WinGX integrates data processing, solution, and visualization. ORTEP diagrams illustrate steric effects from the indazole-Cl substituent .
Q. How to optimize reaction conditions via experimental design?
Discrete-variable optimization (e.g., aryl halide, base, solvent) employs surrogate models like PWAS. For Suzuki couplings, optimal yields (>90%) are achieved with KPO base, SPhos ligand, and THF solvent .
Q. What is its role in anticancer drug discovery?
Boronic acid arylidene heterocycles exhibit antiproliferative activity against glioblastoma (IC ~10 µM). Mechanism: Proteasome inhibition via boron-threonine interactions, mimicking peptide substrates .
Q. How to overcome MALDI-MS challenges for boronic acid-containing peptides?
Derivatization with pinacol or DHB prevents boroxine trimerization. For branched peptides, DHB matrix enables on-plate esterification, simplifying sequencing. MS/MS fragmentation confirms boronic acid positions in libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
